molecular formula C21H27NO B1670355 Dextromethadone CAS No. 5653-80-5

Dextromethadone

Cat. No. B1670355
Key on ui cas rn: 5653-80-5
M. Wt: 309.4 g/mol
InChI Key: USSIQXCVUWKGNF-KRWDZBQOSA-N
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Patent
US05492841

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4].Cl>O>[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2.Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallizing the free base out of solution
ADDITION
Type
ADDITION
Details
by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution
CUSTOM
Type
CUSTOM
Details
After crystallization
FILTRATION
Type
FILTRATION
Details
the methadone crystals were filtered
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in about 75 mL ethanol (ETOH)
CUSTOM
Type
CUSTOM
Details
was precipitated by the addition of 200 mL of water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Methadone
Type
product
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05492841

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4].Cl>O>[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2.Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallizing the free base out of solution
ADDITION
Type
ADDITION
Details
by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution
CUSTOM
Type
CUSTOM
Details
After crystallization
FILTRATION
Type
FILTRATION
Details
the methadone crystals were filtered
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in about 75 mL ethanol (ETOH)
CUSTOM
Type
CUSTOM
Details
was precipitated by the addition of 200 mL of water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Methadone
Type
product
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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